Galamustine
Overview
Description
Galamustine is a synthetic organic compound with the molecular formula C10H20Cl3NO5. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a unique structure that includes an oxane ring substituted with a bis(2-chloroethyl)aminomethyl group and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galamustine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the oxane ring with bis(2-chloroethyl)amine in the presence of a base, such as sodium hydroxide, to form the desired substitution product.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Galamustine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Galamustine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: It is utilized in the synthesis of other complex organic compounds and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Galamustine involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
- Galamustine hydrochloride
- 6-(Azidomethyl)oxane-2,3,4,5-tetrol
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable DNA cross-links. This property distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and other scientific fields.
Biological Activity
Galamustine, a compound related to thiosemicarbazides, has garnered attention for its diverse biological activities, particularly in antibacterial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of this compound's biological activity.
1. Overview of this compound
This compound is a derivative of thiosemicarbazide that has been synthesized and evaluated for its potential therapeutic applications. The compound is notable for its structural modifications that enhance its biological efficacy.
2. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound was tested against various pathogens, including strains of Escherichia coli and Salmonella.
2.1 Experimental Findings
- In Vitro Studies : In vitro experiments indicated that N-(β-D-galactopyranosyl)-thiosemicarbazide (a variant of this compound) showed pronounced bactericidal and bacteriostatic effects against selected microbial cultures. The minimum inhibitory concentration (MIC) for E. coli was determined to be as low as 6.72 mg/mL, indicating strong antimicrobial potential .
- In Vivo Studies : Field trials involving lambs and calves infected with salmonella confirmed the efficacy of the compound, showcasing its potential as an antibacterial agent in veterinary medicine .
2.2 Comparative Analysis
Table 1 summarizes the antibacterial activity of this compound compared to other compounds:
Compound | MIC (mg/mL) | Bactericidal Effect | Bacteriostatic Effect |
---|---|---|---|
N-(β-D-galactopyranosyl)-thiosemicarbazide | 6.72 | Yes | Yes |
N-(β-D-xylopyranosyl)-thiosemicarbazide | 7.00 | Yes | Moderate |
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can significantly reduce inflammation in animal models.
3.1 Case Studies
- A study demonstrated that this compound inhibited carrageenan-induced paw edema in rats, with reductions in inflammation measured at various time intervals post-administration .
- The compound's anti-inflammatory effects were quantified, showing a reduction of up to 94% in edema at specific dosages over time.
The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes and disruption of their integrity, leading to cell death. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
5. Toxicity and Safety Profile
Toxicological assessments have indicated a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses in experimental models .
5.1 Toxicity Evaluation Table
Table 2 outlines the predicted toxic effects based on probabilistic assessments:
Compound | Toxicity Probability (Pa) | Non-Toxic Probability (Pi) |
---|---|---|
N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.004 | 0.544 |
N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.013 | 0.544 |
6. Conclusion
This compound presents a promising candidate for further development as an antibacterial and anti-inflammatory agent based on its demonstrated biological activities and low toxicity profile. Future research should focus on clinical trials to validate these findings and explore potential applications in human medicine.
Properties
IUPAC Name |
6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869449 | |
Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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